1-(2-Isopropylphenoxy)-3-morpholinopropan-2-ol
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Overview
Description
1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding phenolic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dihydroxyphenyl)-2-(2-isopropylphenoxy)ethanone
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Uniqueness
1-(2-isopropylphenoxy)-3-morpholinopropan-2-ol stands out due to its unique combination of a morpholine ring and a phenoxy group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-13(2)15-5-3-4-6-16(15)20-12-14(18)11-17-7-9-19-10-8-17/h3-6,13-14,18H,7-12H2,1-2H3 |
InChI Key |
OFEYQVJHAZFCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN2CCOCC2)O |
Origin of Product |
United States |
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